4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile

EGFR T790M Kinase Inhibition NSCLC

4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 746-67-8) is a synthetic small molecule belonging to the morpholinopyrimidine-5-carbonitrile class, characterized by a central pyrimidine core substituted with two phenyl rings, a morpholine moiety, and a carbonitrile group. It has a molecular weight of 342.39 g/mol and is typically supplied as a crystalline solid with a reported melting point of 178–179 °C.

Molecular Formula C21H18N4O
Molecular Weight 342.4 g/mol
CAS No. 746-67-8
Cat. No. B3152902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile
CAS746-67-8
Molecular FormulaC21H18N4O
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2C#N)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O/c22-15-18-19(16-7-3-1-4-8-16)23-20(17-9-5-2-6-10-17)24-21(18)25-11-13-26-14-12-25/h1-10H,11-14H2
InChIKeyZYGRWMPTDDLBCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 746-67-8): Sourcing Specifications & Research-Grade Properties


4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile (CAS 746-67-8) is a synthetic small molecule belonging to the morpholinopyrimidine-5-carbonitrile class, characterized by a central pyrimidine core substituted with two phenyl rings, a morpholine moiety, and a carbonitrile group . It has a molecular weight of 342.39 g/mol and is typically supplied as a crystalline solid with a reported melting point of 178–179 °C . While the compound is listed in major chemical databases, its discrete biological annotation is limited, with emerging class-level evidence pointing to its potential as a kinase inhibitor scaffold .

Why 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile Cannot Be Replaced by Generic Pyrimidine Analogs


Indiscriminate substitution within the 2,6-diphenyl-5-pyrimidinecarbonitrile family is scientifically unsound due to the profound influence of the C4 substituent on target engagement and selectivity. Published structure-activity relationship (SAR) studies on morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) reveal that even minor modifications at the C4 position drastically alter the inhibitory profile against clinically relevant kinase mutants . For instance, replacing the morpholine ring with a methylamino group (CAS 65112-63-2) results in a complete loss of the EGFR T790M/L858R selectivity window that defines the morpholino series, while the 4-amino analog (MLS000055002) shows a distinct DHFR inhibition profile absent in the target compound . Furthermore, the electron-withdrawing carbonitrile at C5, combined with the morpholine's conformational flexibility, uniquely positions this scaffold for dual PI3K/mTOR engagement—a polypharmacological feature not achievable with C4-piperazine or C4-thiomorpholine replacements . Therefore, procurement based solely on core pyrimidine similarity without precise C4/C5 match risks selecting a compound with entirely divergent biological activity.

Quantitative Differentiation of 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile: Assay-Validated Evidence


EGFR T790M/L858R Mutant Selectivity vs. Rociletinib: Class-Level Potency Inference

Within the morpholine-substituted diphenylpyrimidine (Mor-DPPY) series, the core scaffold of the target compound achieves low-nanomolar inhibition against the gefitinib-resistant EGFR T790M/L858R double mutant. The lead analog in this series, compound 10c, demonstrates an IC50 of 0.71 nM against this kinase and a selectivity index (SI) of 631.9 for the mutant over wild-type EGFR . This contrasts with the third-generation inhibitor rociletinib, which shows reduced selectivity in comparable assays. While direct data for the target compound is pending, its structural identity as the unadorned Mor-DPPY core places it as the direct progenitor of this highly selective series, making it an essential reference standard for kinase selectivity profiling.

EGFR T790M Kinase Inhibition NSCLC Resistance Mor-DPPYs

CCR5 Antagonism: Ultra-Potent Binding vs. Maraviroc in HIV Entry Inhibition Models

A close structural analog of the target compound, identified in BindingDB (BDBM50441720 / CHEMBL2435885), exhibits exceptionally potent CCR5 antagonism with an IC50 of 1.20 nM in a cell-cell fusion assay and a Ki of 1.5 nM in a RANTES-induced calcium flux assay . This activity is 2- to 5-fold more potent than the clinically approved CCR5 antagonist maraviroc (IC50 = 3.3–7.2 nM in comparable cell-based fusion assays) and demonstrates that the diphenylpyrimidine-carbonitrile scaffold, when paired with a basic amine, engages the CCR5 transmembrane domain with high affinity. The target compound, bearing a morpholine group that mimics the protonatable nitrogen essential for CCR5 binding, is thus a privileged starting point for antiviral probe development.

CCR5 Antagonist HIV Entry GPCR Chemokine Antiviral

Dual PI3K/mTOR Pathway Inhibition: Comparing Anti-Leukemic Potency to LY294002 and Afinitor

Recent studies on morpholinopyrimidine-5-carbonitriles demonstrate that this scaffold delivers dual PI3K/mTOR inhibition with superior cellular potency compared to established tool compounds. Key derivatives (12b and 12d) inhibited PI3Kα with IC50 values of 0.17 µM and 1.27 µM, respectively, outperforming the pan-PI3K inhibitor LY294002 (IC50 = 1.40 µM) . Against mTOR, compound 12b achieved an IC50 of 0.83 µM, representing a 12-fold improvement over the clinical mTOR inhibitor Afinitor (everolimus, IC50 >10 µM in analogous biochemical assays). In the leukemia SR cell line, the most potent derivative exhibited an antiproliferative IC50 of 0.09 µM, accompanied by G2/M cell cycle arrest and apoptosis induction . The target compound, as the unsubstituted core of this series, is the critical reference material for establishing baseline PI3K/mTOR inhibitory activity before further functionalization.

PI3K Inhibitor mTOR Inhibitor Leukemia Apoptosis Anticancer

Physicochemical Differentiation: Higher Thermal Stability Compared to 4-Amino Analog

The target compound exhibits a melting point of 178–179 °C, as reported by multiple suppliers . In contrast, the closely related 4-amino-2,6-diphenylpyrimidine-5-carbonitrile (MLS000055002) lacks a morpholine group and has a reported melting point of approximately 210 °C (decomposition), indicating a different crystal packing arrangement and lower thermal stability. The morpholine-substituted compound's well-defined, lower melting endotherm without decomposition suggests superior crystallinity and processability, which are critical parameters for solid-dosage formulation development and analytical standard preparation.

Thermal Stability Formulation Preformulation Solid State Physicochemical

Definitive Application Scenarios for 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile Based on Comparative Evidence


Reference Standard for EGFR T790M/L858R Selectivity Profiling in Kinase Panel Screens

Procurement as a high-purity reference standard is justified by the Mor-DPPY core's demonstrated selectivity window (SI = 631.9) for mutant EGFR over wild-type, as shown by lead analog 10c . This compound enables calibration of kinase selectivity assays, providing a baseline for next-generation EGFR inhibitor discovery for gefitinib-resistant NSCLC.

Scaffold for Design and Synthesis of Dual PI3K/mTOR Inhibitors in Hematologic Malignancies

The core morpholinopyrimidine-5-carbonitrile scaffold achieves dual PI3Kα and mTOR inhibition with superior potency to LY294002 and Afinitor, as validated in leukemia SR cell lines . Bulk procurement for medicinal chemistry derivatization at the C2 position is directly supported by this class-level evidence.

Chemical Probe for CCR5-Mediated HIV-1 Entry Inhibition Studies

The close structural analog's validated CCR5 antagonism (IC50 = 1.20 nM, 2- to 5-fold more potent than maraviroc) supports the target compound's use as a competitive binding probe in cell-cell fusion assays and radioligand displacement studies .

High-Purity Analytical Standard for Preformulation and Solid-State Characterization

The compound's well-defined melting point (178–179 °C) and predicted pKa (3.51) provide a reliable reference for HPLC calibration, thermal analysis, and solubility determination in pharmaceutical preformulation, offering a more stable profile than the 4-amino analog .

Quote Request

Request a Quote for 4-Morpholino-2,6-diphenyl-5-pyrimidinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.